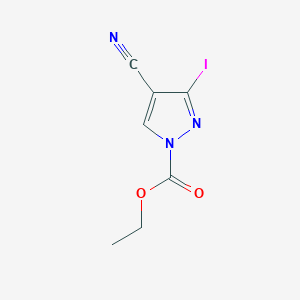![molecular formula C19H13F2N B14223944 4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile CAS No. 797047-60-0](/img/structure/B14223944.png)
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
The synthesis of 4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-ethynylbenzonitrile with 4-(But-1-en-1-yl)-2,6-difluorophenylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include palladium catalysts, inert atmospheres, and specific solvents like dimethylformamide. Major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the preparation of advanced materials and coatings due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile exerts its effects involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s structure allows it to form stable complexes with various molecules, influencing their behavior and reactivity . Specific pathways involved depend on the application and the molecular targets being studied.
Comparación Con Compuestos Similares
4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile can be compared with similar compounds such as:
4-Ethynylbenzonitrile: Shares a similar core structure but lacks the but-1-en-1-yl and difluorophenyl groups.
4-Cyanophenylacetylene: Another related compound with a simpler structure.
4-Ethynylaniline: Contains an amino group instead of the nitrile group. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
797047-60-0 |
|---|---|
Fórmula molecular |
C19H13F2N |
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
4-[2-(4-but-1-enyl-2,6-difluorophenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C19H13F2N/c1-2-3-4-16-11-18(20)17(19(21)12-16)10-9-14-5-7-15(13-22)8-6-14/h3-8,11-12H,2H2,1H3 |
Clave InChI |
IHYRSADCJICIHB-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
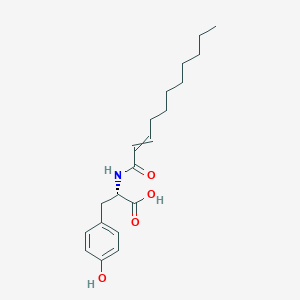
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)
![Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-](/img/structure/B14223905.png)

![1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14223913.png)

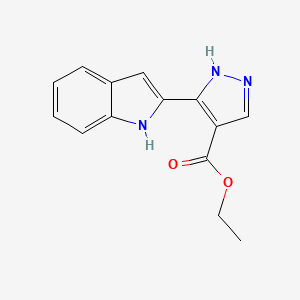
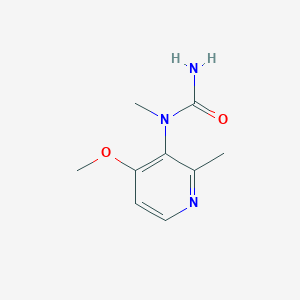
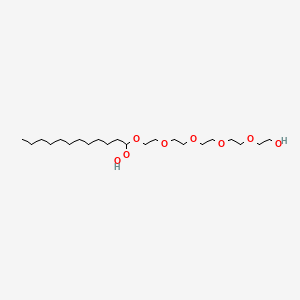
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)

![9-(3,3-Diethoxypropyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14223952.png)
